B1576532 Gm anionic pept2

Gm anionic pept2

Cat. No.: B1576532
Attention: For research use only. Not for human or veterinary use.
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Description

Gm anionic pept2 is a specialized chemical reagent designed for investigating the function and pharmacology of the peptide transporter 2 (PepT2 or SLC15A2). PepT2 is a high-affinity, proton-coupled oligopeptide transporter predominantly expressed in the kidney, choroid plexus of the brain, and lung . It plays a critical role in the reabsorption and conservation of peptide-bound amino acids in the kidney and in maintaining neuropeptide homeostasis in the central nervous system . Furthermore, due to its ability to transport a wide range of peptidomimetic drugs, including various beta-lactam antibiotics (e.g., cefadroxil, amoxicillin) and angiotensin-converting enzyme inhibitors, PepT2 is a protein of significant pharmacokinetic and pharmacological interest . As a research tool, this compound provides a means to probe the structure-interaction relationships of PepT2, particularly its interaction with anionic substrates. The transporter possesses a conserved binding pocket that coordinates the carboxylate and amine groups of its ligands, and its activity is driven by the proton electrochemical gradient . Researchers can utilize this compound in uptake inhibition assays, counter-transport studies, and other in vitro systems to elucidate transport mechanisms, assess substrate specificity, and investigate the role of PepT2 in drug disposition and tissue distribution.

Properties

bioactivity

Gram+, Fungi,

sequence

ETESTPDYLKNIQQQLEEYTKNFNTQVQNAFDSDKIKSEVNNFIESLGKILNTEKKEAPK

Origin of Product

United States

Scientific Research Applications

Gm anionic pept2 is a peptide with potential applications in targeted antimicrobial therapies . Research suggests that it can be used as a targeting moiety to deliver antimicrobial agents specifically to microorganisms .

Targeting Moiety

  • This compound can be attached to effectors like detectable labels, drugs, or antimicrobial peptides to create chimeric constructs . These constructs can then preferentially deliver the effector to the target organism .
  • The targeting peptide may consist of amino acid or retro or inverso or retro-inverso sequence or beta sequence of a peptide found in Table 2 and/or Table 15 .
  • Effectors can include detectable labels, antimicrobial peptides, antibiotics, and photosensitizers .
  • When used as a photosensitizer, this compound may be selected from the group consisting of a porphyrinic macrocycle, a porphyrin, a chlorine, a crown ether, an acridine, an azine, a phthalocyanine, a cyanine, a psoralen, and a perylenequinonoid .

Antimicrobial Activity

  • Peptides like this compound can be exploited for their antimicrobial activity to inhibit the growth or proliferation of a microorganism, and/or to inhibit the formation and/or growth of a biofilm comprising the microorganism .
  • These antimicrobial peptides can be used alone, in conjunction with other agents (e.g., antibacterial agents), and/or they can be coupled to a targeting moiety to provide a chimeric moiety that preferentially directs the antimicrobial peptide to a target tissue and/or to a target organism .
  • These peptides have been shown to target microorganisms such as certain bacteria, yeasts, fungi, molds, viruses, algae, protozoa, and the like .
  • In certain embodiments, the antimicrobial peptides and/or the chimeric moieties described herein can be formulated with a pharmaceutically acceptable carrier to form a pharmacological composition .

Specific Examples

  • An anionic pept2 ETESTPDYLKNIQQQLEEYTKNFNTQV was identified in insects .
  • S. mutans monoculture biofilms were grown and exposed to a 25 μg/mL of STAMP, unmodified parental AMP or oral antiseptic (for 1 min), washed, and replenished with fresh medium. Biofilm recovery was monitored after 4 h .

Chemical Reactions Analysis

Proton-Coupled Transport Mechanism

PepT2 operates via an alternating access mechanism , cycling through three states: outward open (OF) , occluded (OCC) , and inward open (IF) . The transport process is driven by proton gradients and involves key residues:

Key Protonation Steps:

  • His87 (TM2) : Acts as a primary protonation site. Protonation of His87 stabilizes the outward-facing conformation, enabling substrate binding .

  • Asp317 (TM7) and Glu622 (TM10) : Serve as secondary proton acceptors. Proton transfer from His87 to Asp317 and subsequently to Glu622 facilitates conformational shifts .

ResidueRole in Proton CouplingSource
His87Initial protonation site
Asp317Proton relay intermediate
Glu622Final proton acceptor

Substrate Binding and Release

PepT2 binds di-/tripeptides through specific interactions with conserved motifs:

Binding Site Components:

  • ExxER57 motif (TM1) : Arg57 interacts with the C-terminus of substrates, stabilizing peptide orientation .

  • Arg25, Arg32, Lys127 : Positively charged residues on the N-terminal side of the binding pocket facilitate substrate recognition .

Binding Steps:

  • Substrate (e.g., di-/tripeptides) binds to the extracellular-facing OF state via electrostatic interactions .

  • Protonation of His87 initiates a conformational shift, transitioning the transporter to the occluded state (OCC) .

  • Proton transfer to Asp317 and Glu622 destabilizes substrate binding, enabling release into the cytoplasm .

Structural Basis of Conformational Changes

Cryo-EM and molecular dynamics studies reveal the structural basis for PepT2’s transport cycle:

Key Structural Features:

  • 12 transmembrane domains : Form a channel with alternating access points .

  • N-terminal and C-terminal bundles : Create a dipole that orients substrates during transport .

StateStructural CharacteristicsSource
Outward Open (OF)Polar pore on extracellular side
Occluded (OCC)Closed extracellular portal
Inward Open (IF)Cytoplasmic release channel

Electrophysiological Evidence

Electrophysiological studies confirm the proton-peptide stoichiometry and substrate specificity:

  • Hill coefficient (nH) : A value of 0.8 ± 0.1 for NAAG transport indicates a 1:1 proton-to-peptide coupling .

  • Substrate affinity : The K½ for NAAG binding is in the low millimolar range, suggesting physiological relevance .

Therapeutic Implications

Understanding PepT2’s chemical reactions has implications for drug design:

  • Inhibitors : Targeting His87 or ExxER57 motifs could modulate peptide transport .

  • Pharmacokinetics : PepT2’s role in renal peptide reabsorption suggests potential applications in peptide-based therapeutics.

Comparison with Similar Compounds

Structural and Functional Analogues in Antimicrobial Defense

Gm anionic peptide 2 belongs to a broader class of AMPs with varying charge properties. Key comparisons include:

Feature Gm Anionic Peptide 2 Cecropins Gloverin Moricin-like Peptides
Charge Anionic Cationic Cationic Cationic
Primary Target Microbial membranes/enzymes (inferred) Bacterial cell membranes Gram-negative bacteria Broad-spectrum bacteria
Mechanism Unclear; likely membrane disruption Pore formation in membranes Binds lipopolysaccharides Membrane permeabilization
Expression Induced upon immune challenge Constitutive and inducible Inducible Inducible

Key Insight : Unlike cationic AMPs (e.g., cecropins), Gm anionic peptide 2’s anionic nature may enable unique interactions, such as targeting anionic bacterial surfaces or intracellular proteins, avoiding competition with host cationic peptides .

Comparison with PEPT2 Transporter Substrates

While Gm anionic peptide 2 is an AMP, its pharmacokinetic behavior may involve peptide transporters like PEPT2, which shares substrates with pharmacologically relevant compounds. Below is a comparison with PEPT2 substrates:

Parameter Gm Anionic Peptide 2 GlySar (PEPT2 Substrate) Cefadroxil (PEPT2 Substrate) 5-ALA (PEPT2 Substrate)
Transport Mechanism Not yet characterized Proton-coupled symport Proton-coupled symport Proton-coupled symport
Affinity for PEPT2 Unknown High (Km ≈ 0.1 mM) Moderate (Km ≈ 0.5 mM) High (Km ≈ 0.05 mM)
Biological Role Antimicrobial Model dipeptide for transport β-lactam antibiotic Heme precursor; neurotoxic
Toxicity Modulation Direct microbial killing N/A N/A PEPT2 limits CSF exposure

Key Insights :

  • PEPT2 substrates like 5-aminolevulinic acid (5-ALA) rely on this transporter for renal reabsorption and neuroprotection. In PEPT2-knockout mice, 5-ALA accumulates in cerebrospinal fluid (CSF), causing neurotoxicity .

Functional Overlap with MCT13 Transporter Substrates

MCT13, a bidirectional oligopeptide transporter, shares functional overlap with PEPT2. However, Gm anionic peptide 2’s interaction with MCT13 is unstudied. Comparative data with cephradine (a model MCT13 substrate):

Parameter Gm Anionic Peptide 2 Cephradine (MCT13 Substrate)
Transport Direction Unknown Bidirectional (efflux dominant)
Cellular Accumulation Likely intracellular retention Reduced in MCT13/PEPT2 co-transfected cells
Pharmacological Impact Antimicrobial activity Antibiotic efficacy modulation

Key Insight : MCT13’s efflux activity may counteract PEPT2-mediated uptake, suggesting complex regulatory dynamics for peptide-like compounds . Gm anionic peptide 2’s efficacy could theoretically be modulated by such transporters.

Preparation Methods

Expression and Purification of Gm Anionic PepT2

The preparation of this compound typically begins with overexpression in a suitable host system, followed by detergent solubilization and affinity purification:

  • Detergent Solubilization: The membrane protein is solubilized using a combination of detergents such as N-dodecyl-β-D-maltopyranoside (DDM) and cholesteryl hemisuccinate (CHS). For example, incubation with 0.1% CHS and DDM at 4°C for 1 hour is common to extract the protein from membranes while maintaining its functional integrity.

  • Centrifugation and Affinity Capture: After solubilization, the sample is centrifuged at high speed (e.g., 70,000 × g for 50 minutes) to remove insoluble debris. The supernatant containing the solubilized protein is then applied to affinity beads such as Strep-TactinXT for selective binding of tagged PepT2.

  • Wash and Elution: The bound protein is washed with buffers containing mild detergents (e.g., 0.03% DDM, 0.003% CHS) and physiological salt concentrations (e.g., 300 mM NaCl) to remove non-specifically bound proteins. Elution is performed with buffer containing desthiobiotin to competitively displace the protein from the affinity matrix.

  • Protease Cleavage and Gel Filtration: To remove affinity tags, protease cleavage (e.g., 3C protease) is carried out for about 30 minutes. The protein is then further purified by size-exclusion chromatography (e.g., Superose 6 Increase column) to isolate monodisperse protein fractions suitable for structural studies.

  • Concentration and Storage: The purified protein is concentrated to approximately 10 mg/mL using ultrafiltration devices with appropriate molecular weight cutoffs (e.g., 100-kDa cutoff concentrators) and stored at −80°C until use.

Sample Preparation for Cryo-Electron Microscopy

Cryo-EM is a principal method for elucidating the structure of this compound in different functional states:

  • Buffer Optimization: Prior to grid preparation, the protein is thawed on ice and subjected to size-exclusion chromatography in a buffer containing low concentrations of detergents (e.g., 0.015% DDM, 0.0015% CHS), salt (100 mM NaCl), and reducing agents (e.g., 0.5 mM TCEP) to maintain stability.

  • Ligand Binding: To capture the transporter in a substrate-bound state, dipeptides such as alanine-phenylalanine are added at millimolar concentrations (e.g., 5 mM) about one hour before vitrification.

  • Grid Preparation: The protein-ligand mixture is applied to glow-discharged gold holey carbon grids and blotted under controlled humidity and temperature (4°C, 100% humidity) before rapid plunge-freezing in liquid propane using devices like the Mark IV Vitrobot.

  • Data Collection: Cryo-EM data acquisition is performed on high-end microscopes such as the Titan Krios equipped with direct electron detectors and energy filters. Parameters include high magnification (×105,000), controlled electron dose (~81 e−/Ų), and collection of movies with multiple frames for motion correction.

Stabilization Strategies Using Nanobodies

Due to the dynamic nature of PepT2 and its extracellular domain (ECD), stabilization is critical for high-resolution structural determination:

  • Nanobody Binding: Inhibitory nanobodies specific to PepT2 can be used to stabilize conformations by binding to both the transmembrane domain and the ECD. For instance, nanobody D8 binds with high affinity (Kd ~25 nM), reducing conformational heterogeneity.

  • Complex Formation: The formation of a stable PepT2-nanobody complex facilitates cryo-EM data collection by fixing the transporter in a single conformation, enabling resolution to 3.5 Å or better.

Data Table: Summary of Key Preparation Parameters for this compound

Step Conditions/Parameters Purpose/Outcome Reference
Detergent solubilization 0.1% CHS, 0.03% DDM, 1 hour at 4°C Membrane protein extraction and stabilization
Centrifugation 70,000 × g, 50 min Removal of insoluble debris
Affinity purification Strep-TactinXT beads, wash with 300 mM NaCl, 20 mM Hepes pH 7.5 Selective binding and purification
Protease cleavage 3C protease, 30 min Removal of affinity tag
Gel filtration chromatography Superose 6 Increase 10/300 column Isolation of monodisperse protein
Concentration and storage 10 mg/mL, 100-kDa cutoff concentrator, −80°C storage Protein concentration for downstream applications
Cryo-EM sample prep 0.015% DDM, 0.0015% CHS, 100 mM NaCl, 10 mM Hepes pH 7.5, 0.5 mM TCEP Buffer optimization for stability
Ligand binding 5 mM dipeptide (Ala-Phe), 1 hour pre-vitrification Capture substrate-bound state
Grid freezing Glow-discharged gold holey carbon grids, blot 4 s, 4°C, 100% humidity Vitrification for cryo-EM
Nanobody stabilization Nanobody D8, Kd ~25 nM Conformational stabilization for high-res structure

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